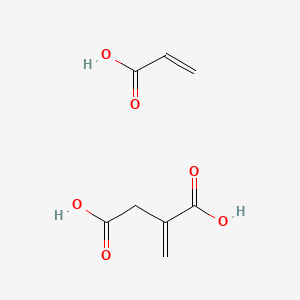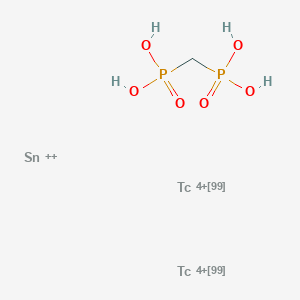
2,5-Diaminotoluol-Dihydrochlorid
Übersicht
Beschreibung
2,5-Diaminotoluene dihydrochloride, also known as 2,5-Diaminotoluene dihydrochloride, is a useful research compound. Its molecular formula is C7H12Cl2N2 and its molecular weight is 195.09 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-Diaminotoluene dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as miscible with water (est). The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-Diaminotoluene dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Diaminotoluene dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin: Pharmazeutische Synthesezwischenprodukte
2,5-Diaminotoluol-Dihydrochlorid: wird als Zwischenprodukt bei der Synthese von Pharmazeutika eingesetzt . Seine Rolle in der Arzneimittelentwicklung ist entscheidend, da seine chemischen Eigenschaften die Herstellung komplexer Moleküle ermöglichen, die für die medizinische Chemie notwendig sind.
Industrielle Prozesse: Farbstoffherstellung
In industriellen Anwendungen wird diese Verbindung vorrangig bei der Herstellung von Farbstoffen eingesetzt. Sie dient als Vorläufer für die Herstellung verschiedener Farben, die in Textilien, Leder und anderen Materialien verwendet werden .
Umweltwissenschaften: Toxizitätsstudien
Die Umweltauswirkungen von This compound werden in Bezug auf seine Toxizität und potenzielle Risiken untersucht. Es wird hinsichtlich seiner Auswirkungen auf Ökosysteme geprüft und in Studien verwendet, um sein Umweltverhalten zu verstehen .
Analytische Chemie: Chemische Analyse
Diese Verbindung wird in der analytischen Chemie für die qualitative und quantitative Analyse chemischer Substanzen verwendet. Sie kann als Standard oder Reagenz in verschiedenen chemischen Analysemethoden dienen .
Biochemie: Proteomikforschung
In der Biochemie wird This compound in der Proteomikforschung verwendet. Es kann an der Untersuchung von Proteinstrukturen und -funktionen beteiligt sein und trägt zu unserem Verständnis biologischer Prozesse bei .
Materialwissenschaften: Polymerwissenschaften
Die Verbindung findet Anwendungen in der Materialwissenschaft, insbesondere in der Polymerwissenschaft. Sie kann an der Synthese neuer polymerer Materialien oder an der Modifizierung der Eigenschaften bestehender Materialien beteiligt sein .
Haarfarbstoffformulierungen: Kosmetikindustrie
This compound: ist ein Schlüsselbestandteil von permanenten Haarfarbstoffformulierungen. Es trägt zur Herstellung einer breiten Palette von Haarfarben bei, von natürlichen Farbtönen bis hin zu lebendigeren Tönen .
Sicherheits- und Zulassungsstudien
Aufgrund seiner breiten Anwendung ist This compound auch in Sicherheits- und Zulassungsstudien von Bedeutung. Es wird hinsichtlich seiner gesundheitlichen Auswirkungen auf den Menschen bewertet, was zur Festlegung von Sicherheitsrichtlinien und -bestimmungen führt .
Wirkmechanismus
Safety and Hazards
2,5-Diaminotoluene dihydrochloride is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Biochemische Analyse
Biochemical Properties
2,5-Diaminotoluene dihydrochloride plays a significant role in biochemical reactions, particularly in the field of hair dyeing. It functions as a primary intermediate, which means it is first oxidized with hydrogen peroxide and then combined with a coupler to form the hair dye . This compound interacts with various enzymes and proteins during these reactions. For instance, it is known to interact with hydrogen peroxide, which acts as an oxidizing agent, facilitating the formation of the dye.
Cellular Effects
2,5-Diaminotoluene dihydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In hair dyeing, the compound penetrates the hair shaft and reacts with the hair’s natural pigments, leading to a change in color. This process involves the alteration of gene expression related to pigment production and can impact cellular metabolism by introducing new chemical compounds into the cells .
Molecular Mechanism
The molecular mechanism of 2,5-Diaminotoluene dihydrochloride involves its oxidation and subsequent interaction with other chemical compounds to form the final dye product. At the molecular level, it binds with hydrogen peroxide, leading to the formation of reactive intermediates that further react with couplers to produce the desired color. This process may involve enzyme inhibition or activation, depending on the specific biochemical pathway involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Diaminotoluene dihydrochloride can change over time. The compound’s stability and degradation are crucial factors in its effectiveness. Over time, exposure to air can lead to oxidation, which may alter its chemical properties and reduce its efficacy. Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating potential changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2,5-Diaminotoluene dihydrochloride vary with different dosages in animal models. At lower doses, the compound may effectively produce the desired biochemical reactions without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions .
Metabolic Pathways
2,5-Diaminotoluene dihydrochloride is involved in various metabolic pathways, including those related to its oxidation and subsequent reactions to form hair dyes. Enzymes such as cytochrome P450 may play a role in its metabolism, facilitating the conversion of the compound into reactive intermediates. These intermediates can then interact with other biomolecules, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2,5-Diaminotoluene dihydrochloride is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness .
Subcellular Localization
The subcellular localization of 2,5-Diaminotoluene dihydrochloride is crucial for its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization can affect its interactions with other biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
2-methylbenzene-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,8-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUHVWVGRKTIBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
95-70-5 (Parent) | |
| Record name | 2,5-Diaminotoluene dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4060650 | |
| Record name | p-Toluenediamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MSDSonline] | |
| Record name | 2-Methyl-1,4-benzenediamine dihydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4873 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Solid | |
CAS No. |
615-45-2 | |
| Record name | 2,5-Diaminotoluene dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, 2-methyl-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Toluenediamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Diaminotoluene Dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLUENE-2,5-DIAMINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY506235UT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-METHYL-1,4-BENZENEDIAMINE DIHYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6252 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,5,11,13-Tetramethyl-16-methylidene-2,17-dioxo-1,4,5,7a,8,9,10,11,12,13,14,15a-dodecahydro-2h-1,14-ethanofuro[2,3-o][2]benzoxacycloundecine-6-carboxylic acid](/img/structure/B1218711.png)







![2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1218724.png)
